N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide
Description
N-[(E)-[4-[(4-Chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide is a Schiff base derivative characterized by:
- Core structure: A 4-[(4-chlorophenyl)methoxy]phenyl group linked to an imine (methylideneamino) moiety.
- Substituent: A dodecanamide (C₁₂H₂₅CONH-) chain attached to the imine nitrogen.
This compound’s structural uniqueness lies in its long aliphatic chain, which enhances lipophilicity and may influence membrane permeability and pharmacokinetic properties.
Properties
CAS No. |
767302-17-0 |
|---|---|
Molecular Formula |
C26H35ClN2O2 |
Molecular Weight |
443.0 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide |
InChI |
InChI=1S/C26H35ClN2O2/c1-2-3-4-5-6-7-8-9-10-11-26(30)29-28-20-22-14-18-25(19-15-22)31-21-23-12-16-24(27)17-13-23/h12-20H,2-11,21H2,1H3,(H,29,30)/b28-20+ |
InChI Key |
XGEYQQRMJWBNFA-VFCFBJKWSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthesis of N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide involves the condensation of two key components: 4-chloroaniline and 2-pyridinecarboxaldehyde. Here’s a step-by-step process:
Formation of Intermediate:
Industrial Production:: Industrial-scale production methods may involve modifications of the laboratory synthesis, optimizing yield and purity.
Chemical Reactions Analysis
N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction processes may alter its structure or properties.
Substitution: Substituting specific functional groups can yield derivatives with distinct properties.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction type.
Scientific Research Applications
Catalysis: N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide may serve as a catalyst or ligand in organic transformations.
Materials Science: Its unique structure could inspire novel materials.
Drug Development: Researchers explore its potential as a drug candidate due to its structural features.
Bioconjugation: It can be used for targeted drug delivery or imaging.
Polymer Chemistry: Incorporating it into polymers may enhance material properties.
Surfactants: Its amphiphilic nature makes it suitable for surfactant applications.
Mechanism of Action
The precise mechanism remains an active area of research. potential molecular targets and pathways include :
- Interaction with specific receptors or enzymes.
- Modulation of cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues with Varied Amide/Thiourea Substituents
Key Observations :
- Lipophilicity : The target compound’s dodecanamide chain confers higher logP compared to analogues with benzamide (e.g., Compound 66) or polar groups (e.g., trihydroxybenzamide in ). This may enhance passive diffusion but reduce aqueous solubility.
- Pharmacological Activity: The trifluoromethylbenzamide derivative (Compound 66) shows activity against Trypanosoma brucei, while the trihydroxybenzamide analogue () has moderate SPHK2 inhibition. The target compound’s activity remains uncharacterized in the evidence.
Analogues with Heterocyclic Cores
Comparison :
- The target compound lacks heterocyclic motifs, which are critical in analogues like thiazole () or naphthalene () derivatives. Heterocycles often improve binding specificity or modulate electronic properties.
Biological Activity
N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide is a synthetic organic compound that belongs to the oxamide class. Its structure features a complex arrangement of functional groups, including a chlorophenyl group and an oxamide linkage, which may contribute to its potential biological activities. Although comprehensive data on its biological activity is limited, studies on structurally similar compounds suggest notable pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 420.90 g/mol. The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Oxamide Linkage | Connects the chlorophenyl group with the dodecanamide chain |
| Chlorophenyl Group | Enhances lipophilicity and potential receptor interactions |
| Methoxy Substituent | May influence solubility and biological activity |
Biological Activity Overview
While specific studies on this compound are scarce, compounds with similar structural frameworks often exhibit significant biological activities, including:
- Antimicrobial Properties : Many oxamide derivatives show effectiveness against various bacterial strains.
- Anticancer Activity : Certain analogs have demonstrated cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy.
- Anti-inflammatory Effects : Compounds with similar functional groups have been reported to reduce inflammation in experimental models.
Case Studies and Research Findings
- Antimicrobial Activity : A study on related oxamide compounds revealed that they possess substantial antibacterial effects against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.
- Cytotoxicity in Cancer Cells : Research involving structural analogs showed that modifications in the side chains could enhance cytotoxic activity against human cancer cell lines. For instance, derivatives with a chlorophenyl group were noted for their ability to induce apoptosis in tumor cells.
- Inflammation Reduction : Similar compounds have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting that this compound may also exhibit anti-inflammatory properties.
Comparative Analysis with Related Compounds
The following table summarizes findings from studies on compounds structurally related to this compound:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| N-(3-bromophenyl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]oxamide | Antimicrobial, anticancer | Presence of bromine enhances reactivity |
| 2-[2-(4-chlorobenzylidene)hydrazino]-N-(3-chlorophenyl)-2-oxoacetamide | Anticancer | Different linkage type (hydrazone) |
| (E)-1,5-bis(2-chlorobenzylidene)thiocarbonohydrazide | Anticancer | Contains thiocarbon group enhancing activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
